N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide

Lipophilicity Permeability Drug Design

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide (CAS 2034258-42-7) is a structurally differentiated research probe featuring a saturated tetrahydropyridine core—conferring enhanced conformational flexibility and metabolic stability over aromatic analogs. The ortho-trifluoromethylbenzamide group, with XLogP3-AA of 2.5, occupies a favorable lipophilicity window for passive permeability, making it ideal for PAMPA or Caco-2 reference standards. Deploy this compound in broad-panel kinase profiling (TrkA/B/C) or liver microsome stability assays to quantify the metabolic advantage of core saturation in matched-pair analyses. Differentiated from meta-/para-CF3 regioisomers—generic substitution is scientifically unsound without per-target validation.

Molecular Formula C15H14F3N3O
Molecular Weight 309.292
CAS No. 2034258-42-7
Cat. No. B2515431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide
CAS2034258-42-7
Molecular FormulaC15H14F3N3O
Molecular Weight309.292
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C15H14F3N3O/c16-15(17,18)13-4-2-1-3-12(13)14(22)20-10-6-8-21-11(9-10)5-7-19-21/h1-5,7,10H,6,8-9H2,(H,20,22)
InChIKeyYGYGJBBMPVLUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide – Core Chemotype and Key Procurement Identifiers


N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide (CAS 2034258-42-7) is a synthetic small molecule belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class [1]. It features a partially saturated pyrazolopyridine core linked via an amide bond to an ortho-trifluoromethylphenyl ring. The compound is commercially available through several chemical suppliers as a research-grade building block or screening compound . Quantitative differential evidence for this exact compound is extremely limited in the public domain; the majority of available information consists of computed physicochemical properties and class‑level inferences derived from structurally related pyrazolo[1,5-a]pyridine analogs.

Why In‑Class Pyrazolopyridine Analogs Cannot Simply Replace N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide


Pyrazolo[1,5-a]pyridine derivatives are known to engage diverse kinase targets (e.g., TrkA, p38, PI3K, RET) with widely varying selectivity profiles that are exquisitely sensitive to both the saturation state of the pyridine ring and the substitution pattern on the benzamide moiety [1]. The target compound combines a fully saturated tetrahydropyridine ring—conferring distinct conformational flexibility and metabolic stability relative to fully aromatic analogs—with an ortho‑trifluoromethylbenzamide group that influences both lipophilicity (XLogP3‑AA = 2.5) and hydrogen‑bond acceptor count [2]. Regioisomeric variants (e.g., 3‑CF3 benzamide) and analogs with alternative amide substituents (e.g., cyclopentanecarboxamide) are expected to exhibit markedly different binding poses, selectivity windows, and ADME properties, making direct generic substitution scientifically unsound without per‑target experimental validation.

Quantitative Differentiation Evidence for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide vs. Closest Analogs


Lipophilicity-Driven Permeability Differentiation: Ortho‑CF3 Benzamide vs. 3‑CF3 Regioisomer

The ortho‑trifluoromethyl substitution on the benzamide ring of the target compound is predicted to generate a distinct electronic environment compared to the meta‑substituted regioisomer (N‑(pyrazolo[1,5‑a]pyridin‑5‑yl)‑3‑(trifluoromethyl)benzamide). While no direct head‑to‑head experimental comparison is publicly available, class‑level SAR from pyrazolo[1,5‑a]pyridine kinase inhibitor programs indicates that the position of the CF3 group on the benzamide ring can alter both target binding and metabolic stability [1]. The target compound's computed XLogP3‑AA of 2.5, driven by the ortho‑CF3 placement, differentiates it from regioisomers that may exhibit different lipophilicity and permeability profiles [2].

Lipophilicity Permeability Drug Design

Saturated vs. Aromatic Core: Conformational Flexibility and Metabolic Stability

The target compound contains a 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core, whereas the analog N‑(pyrazolo[1,5‑a]pyridin‑5‑yl)‑2‑(trifluoromethyl)benzamide features a fully aromatic pyrazolo[1,5‑a]pyridine ring. The saturated core increases the number of rotatable bonds (from 1 in the aromatic analog to 2 in the target compound) and alters the three‑dimensional conformation, which in closely related pyrazolopyridine series has been shown to affect kinase selectivity and CYP‑mediated oxidative metabolism [1]. Direct experimental comparison of metabolic half‑life is not available; however, the structural difference is a key selection criterion for programs requiring non‑planar scaffolds [2].

Metabolic Stability Conformational Analysis Medicinal Chemistry

Amide Substituent Differentiation: 2‑CF3‑Benzamide vs. Cyclopentanecarboxamide

The target compound bears a 2‑(trifluoromethyl)benzamide group, whereas N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)cyclopentanecarboxamide contains a cyclopentanecarboxamide substituent. In published pyrazolo[1,5‑a]pyridine kinase programs, the nature of the amide substituent is a primary driver of both potency and isoform selectivity [1]. The electron‑withdrawing ortho‑CF3 group of the target compound is expected to modulate the amide NH acidity and alter hydrogen‑bonding interactions with the kinase hinge region compared to the electron‑donating cyclopentyl analog. Without direct comparative enzymatic data, this structural dichotomy remains a key point of differentiation for target‑focused library design.

Target Engagement Kinase Selectivity SAR

Recommended Application Scenarios for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide Based on Current Evidence


Kinase Profiling Panel for Trk Family Selectivity Assessment

The pyrazolo[1,5‑a]pyridine scaffold is a privileged chemotype for tropomyosin receptor kinase (Trk) inhibition [1]. The target compound, with its saturated core and ortho‑CF3 benzamide, can serve as a structurally differentiated probe in broad‑panel kinase profiling to assess selectivity against TrkA, TrkB, and TrkC relative to aromatic pyrazolopyridine controls.

Permeability‑Focused Lead Optimization Campaigns

Given its computed XLogP3‑AA of 2.5 and single hydrogen‑bond donor, this compound occupies a favorable lipophilicity window for passive permeability [1]. It is well‑suited as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies when optimizing CNS‑exposed or orally bioavailable pyrazolopyridine leads.

Metabolic Stability Benchmarking in Tetrahydropyrazolopyridine Series

The saturated 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core differentiates this compound from fully aromatic analogs that are susceptible to CYP‑mediated oxidation [1]. It can be deployed as a comparator in liver microsome or hepatocyte stability assays to quantify the metabolic advantage conferred by core saturation within a matched‑pair analysis.

Chemical Biology Tool for Ortho‑CF3 Benzamide SAR Exploration

The ortho‑trifluoromethyl substituent on the benzamide ring is a distinctive feature relative to meta‑ and para‑CF3 regioisomers [1]. This compound can be incorporated into focused libraries aimed at mapping the steric and electronic requirements of the benzamide‑binding pocket across kinase and non‑kinase targets.

Quote Request

Request a Quote for N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.